
1-(4-Hydroxy-3-methoxyphenyl)-4-methylpentan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxy-3-methoxyphenyl)-4-methylpentan-3-one is an organic compound that belongs to the class of phenylpropanoids. This compound is structurally related to vanillin and is known for its potential applications in various fields, including medicinal chemistry and material science. Its unique structure, featuring a hydroxy and methoxy group on the phenyl ring, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-3-methoxyphenyl)-4-methylpentan-3-one typically involves the alkylation of vanillin derivatives. One common method includes the reaction of 4-hydroxy-3-methoxybenzaldehyde with an appropriate alkylating agent under basic conditions. For example, the use of potassium carbonate in dimethylformamide as a solvent can facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Hydroxy-3-methoxyphenyl)-4-methylpentan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Aplicaciones Científicas De Investigación
1-(4-Hydroxy-3-methoxyphenyl)-4-methylpentan-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural similarity to vanillin makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)-4-methylpentan-3-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The hydroxy and methoxy groups play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Hydroxy-3-methoxyphenyl)ethan-1-one: Known for its use in medicinal chemistry.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Studied for its antioxidant properties.
4-Hydroxy-3-methoxybenzaldehyde:
Uniqueness
1-(4-Hydroxy-3-methoxyphenyl)-4-methylpentan-3-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its longer carbon chain compared to similar compounds allows for different interactions and applications, particularly in the development of novel pharmaceuticals and materials.
Propiedades
Número CAS |
452528-73-3 |
|---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
1-(4-hydroxy-3-methoxyphenyl)-4-methylpentan-3-one |
InChI |
InChI=1S/C13H18O3/c1-9(2)11(14)6-4-10-5-7-12(15)13(8-10)16-3/h5,7-9,15H,4,6H2,1-3H3 |
Clave InChI |
UUAPKYXCTFBKFF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)CCC1=CC(=C(C=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]-](/img/structure/B14253976.png)
![Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]-](/img/structure/B14253977.png)
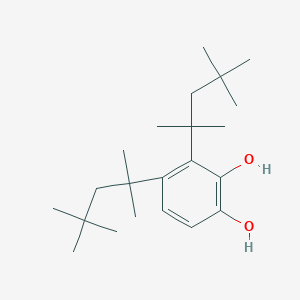
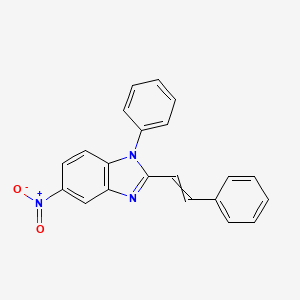
![1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester](/img/structure/B14253989.png)
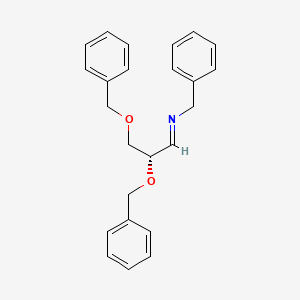

![1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide](/img/structure/B14254034.png)

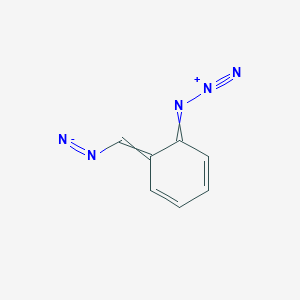
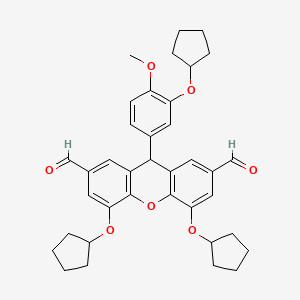
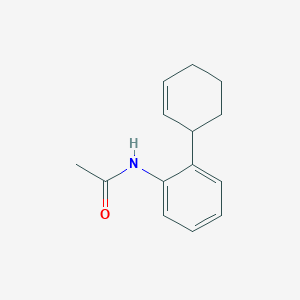

![Anthracene, 9-[(1S)-1-methoxyethyl]-](/img/structure/B14254057.png)
